molecular formula C22H20N4O3S2 B2648684 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 1207028-07-6

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2648684
CAS No.: 1207028-07-6
M. Wt: 452.55
InChI Key: UGLWBKJCTCWCJY-UHFFFAOYSA-N
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Description

Conceptual Framework for Bifunctional Heterocyclic Scaffold Integration

The benzimidazole-thiazole acetamide derivative merges two privileged heterocyclic systems: a 1H-benzo[d]imidazole core and a 4-thiazolylacetamide side chain. Benzimidazole, a bicyclic aromatic system with two nitrogen atoms, provides a planar geometry conducive to π-π stacking and hydrogen bonding with enzymatic active sites. Thiazole, a five-membered ring containing sulfur and nitrogen, enhances electronic diversity and redox stability, critical for modulating interactions with cysteine-rich regions of targets like cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX).

The linker region—comprising a methylene bridge and thioether group—serves dual roles:

  • Spatial Orientation : The methylene group positions the thiazole ring at an optimal distance from the benzimidazole core, ensuring simultaneous engagement with hydrophobic pockets and catalytic residues.
  • Electron Delocalization : The thioether (-S-) linker facilitates electron delocalization between the benzimidazole and thiazole systems, enhancing resonance stabilization and redox resilience.

Table 1: Key Structural Features and Functional Roles

Component Role in Target Engagement Example Interactions
Benzimidazole core π-π stacking with aromatic residues COX-2 Tyr385, 15-LOX Phe176
Thiazole ring Hydrogen bonding via N and S atoms COX-2 His90, 15-LOX Gln514
4-Methoxyphenyl group Hydrophobic anchoring COX-2 Val349, 15-LOX Leu408

This bifunctional design capitalizes on complementary pharmacophoric elements, enabling dual inhibition of COX-2 and 15-LOX—a strategy validated by hybrids such as compound 15b (COX-2 IC~50~ = 0.045 µM, 15-LOX IC~50~ = 1.67 µM).

Bioisosteric Replacement Patterns in Dual-Acting Pharmacophores

Bioisosteric replacement has been instrumental in refining the pharmacokinetic and binding properties of benzimidazole-thiazole hybrids. In N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide, three key substitutions exemplify this strategy:

  • Thioether Linker : Replacing oxygen with sulfur in the ethylthio group enhances lipid solubility and resistance to oxidative degradation, as sulfur’s polarizability strengthens van der Waals interactions with hydrophobic enzyme pockets.
  • 4-Methoxyphenyl Group : The methoxy (-OCH~3~) substituent serves as a bioisostere for hydroxyl (-OH) groups, mitigating metabolic lability while retaining hydrogen-bonding capacity via its lone electron pairs.
  • Acetamide Spacer : Substituting ester linkages with acetamide improves metabolic stability and enables additional hydrogen bonding with active-site residues like COX-2 Ser530.

These modifications are rooted in comparative studies of anti-inflammatory hybrids. For instance, replacing a methyl group with methoxy in analogous compounds increased COX-2 selectivity indices from 142 to 294, underscoring the critical role of electronic modulation.

Electronic Topology Optimization for Enhanced Target Engagement

Electronic topology optimization ensures maximal complementarity between the hybrid scaffold and enzymatic binding sites. Density functional theory (DFT) analyses of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide reveal three critical electronic features:

  • Frontier Molecular Orbitals (FMOs) : The highest occupied molecular orbital (HOMO) localizes over the benzimidazole core, enabling electron donation to electrophilic residues in COX-2 (e.g., Tyr385). Conversely, the lowest unoccupied molecular orbital (LUMO) resides on the thiazole ring, facilitating electron withdrawal from nucleophilic regions.
  • Electrostatic Potential (ESP) Mapping : The 4-methoxyphenyl group exhibits a region of negative electrostatic potential (-42 kcal/mol), enhancing interactions with cationic residues like 15-LOX Arg429.
  • Torsional Flexibility : The thioether linker’s low rotational barrier (ΔG~rot~ = 8.2 kcal/mol) allows adaptive binding to both COX-2 and 15-LOX, which feature divergent active-site geometries.

Molecular docking simulations further validate these insights. In COX-2, the hybrid scaffold adopts a U-shaped conformation, with the benzimidazole core occupying the hydrophobic cleft and the thiazole ring hydrogen-bonding to His90. In 15-LOX, the methoxyphenyl group anchors into a subpocket lined by Leu408 and Ile593, while the acetamide spacer forms a water-mediated hydrogen bond with Gln514.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S2/c1-29-16-8-6-14(7-9-16)19(27)13-31-22-24-15(12-30-22)10-21(28)23-11-20-25-17-4-2-3-5-18(17)26-20/h2-9,12H,10-11,13H2,1H3,(H,23,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLWBKJCTCWCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that incorporates benzimidazole and thiazole moieties, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a benzimidazole ring linked to a thiazole derivative through a methyl bridge, with an acetamide functional group. The presence of the 4-methoxyphenyl group enhances its lipophilicity and may influence its biological properties.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiazole ring have been reported to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicates that modifications in the thiazole and benzimidazole moieties can enhance antimicrobial efficacy .

CompoundTarget BacteriaInhibition Concentration (IC50)
Thiazole Derivative AStaphylococcus aureus1.61 µg/mL
Thiazole Derivative BE. coli1.98 µg/mL

Antitumor Activity

Thiazoles are also recognized for their antitumor effects. In vitro studies have demonstrated that certain thiazole derivatives can induce apoptosis in cancer cell lines, showing IC50 values lower than standard chemotherapeutic agents like doxorubicin . Molecular dynamics simulations suggest that these compounds interact with key proteins involved in cancer cell survival.

CompoundCell LineIC50 (µM)
Compound 9Jurkat (Bcl-2)< 1.00
Compound 10A-431 (epidermoid carcinoma)< 1.00

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .
  • Induction of Apoptosis : Certain derivatives have shown the ability to trigger programmed cell death in malignant cells, indicating potential as anticancer agents .
  • Antioxidant Properties : Some studies suggest that these compounds can mitigate oxidative stress, which is implicated in various diseases including cancer and Alzheimer's disease .

Case Studies

Recent studies have explored the efficacy of similar compounds in clinical settings:

  • Benzimidazole Derivatives : A study highlighted the therapeutic potential of benzimidazole derivatives against various cancers and microbial infections, showcasing their versatility .
  • Thiazole-Based Compounds : Investigations into thiazole derivatives revealed their effectiveness in reducing amyloid-beta aggregation in Alzheimer's models, suggesting neuroprotective properties .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multi-step reactions that integrate the benzimidazole and thiazole moieties. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those related to thiazole compounds. For instance, thiazole-integrated compounds have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the thiazole ring in this compound enhances its ability to combat microbial infections.

Anticancer Properties

Benzimidazole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds with benzimidazole frameworks can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The specific compound has shown promise in preclinical models, warranting further exploration in cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives are well-documented. Compounds similar to this compound have exhibited significant inhibition of pro-inflammatory cytokines and mediators in various models . This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazole-containing compounds for their antimicrobial activity against clinical isolates. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that a benzimidazole derivative related to this compound significantly reduced the viability of various cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways, making it a candidate for further development in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzimidazole-Thiazole Motifs

Compound 9e ():

  • Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide.
  • Key Differences: Replaces the thioether bridge with a triazole-phenoxymethyl linker.
  • Synthesis : Uses Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), differing from the target compound’s thioalkylation route.
  • Physicochemical Data : Melting point 218–220°C; IR peaks for C=O (1665 cm⁻¹) and C=N (1600 cm⁻¹) .

2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide ():

  • Structure : Simpler benzimidazole-thioacetamide lacking the thiazole and methoxyphenyl groups.
  • Bioactivity: Not specified, but structural simplicity may enhance solubility compared to the target compound .

Thiazole/Thiadiazole Derivatives

N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide ():

  • Structure : Substitutes benzimidazole with benzothiazole and incorporates a nitrophenyl-thiadiazole group.
  • Pharmacology: Exhibits antinociceptive activity in mice (100 mg/kg, i.p.), with response delays in tail-clamp tests comparable to morphine .

S-Alkylated 1,2,4-Triazoles ():

  • Structure : Triazole-thiones with sulfonylphenyl and fluorophenyl substituents.
  • Key Contrast : Lacks benzimidazole but shares sulfur-based linkages. Tautomeric stability (thione vs. thiol) confirmed via IR (νC=S at 1247–1255 cm⁻¹) and NMR .

Triazine and Imidazolidin-Ylidene Derivatives

2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides ():

  • Structure : Incorporates triazine and sulfonamide groups instead of benzimidazole and acetamide.
  • Synthesis : Cyclocondensation reactions with biguanides, highlighting divergent synthetic pathways compared to the target compound’s alkylation strategy .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key IR Peaks (cm⁻¹) Reference
Target Compound ~550 (estimated) Not reported C=O (~1680), C=S (~1250) -
Compound 9e () ~600 218–220 1665 (C=O), 1600 (C=N)
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-* 355.4 Not reported C=O (~1680), S-H (~2550)
S-Alkylated Triazole () ~450 160–165 1247–1255 (C=S)

Table 2: Pharmacological Profiles

Compound Bioactivity Model Efficacy (Dose) Reference
Target Compound Not reported - -
N-(Benzothiazol-2-yl)-... () Tail-clamp test (mice) Response delay ~10 s
Compound 9e () Docking studies (α-glucosidase) Binding energy −9.2 kcal/mol

Key Findings and Contrasts

  • Synthetic Routes : The target compound’s thioether formation contrasts with triazole-based CuAAC () or triazine cyclocondensation ().
  • Bioactivity Gaps: While thiadiazole derivatives show antinociceptive activity (), the target compound’s benzimidazole-thiazole hybrid may target enzymes like α-glucosidase, as suggested by docking studies in analogous compounds .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization involves solvent selection, catalyst screening, and stepwise purification. For example, using polar aprotic solvents (e.g., DMF) with anhydrous aluminum chloride as a catalyst can enhance reaction efficiency, as demonstrated in the synthesis of analogous thiazole-acetamide derivatives . Recrystallization with ethanol or methanol improves purity, while monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate stability . Elemental analysis and spectroscopic techniques (IR, 1H^1H-NMR, 13C^{13}C-NMR) validate structural integrity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1750 cm1^{-1}, NH stretches at ~3200–3400 cm1^{-1}) .
  • NMR Spectroscopy : 1H^1H-NMR confirms proton environments (e.g., benzimidazole protons at δ 7.2–8.1 ppm, thiazole protons at δ 2.5–3.5 ppm). 13C^{13}C-NMR resolves carbonyl carbons (C=O at ~170 ppm) and aromatic systems .
  • Elemental Analysis : Validates molecular formula by comparing calculated vs. experimental C, H, N, S percentages .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer: Prioritize in vitro assays based on structural motifs:

  • α-Glucosidase Inhibition : Use a spectrophotometric assay with p-nitrophenyl-α-D-glucopyranoside as substrate, comparing IC50_{50} values against acarbose .
  • Anticancer Activity : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, with doxorubicin as a positive control .
  • Anti-inflammatory Potential : Measure COX-1/COX-2 inhibition using enzyme immunoassays (EIAs) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of α-glucosidase inhibition?

Methodological Answer:

  • Protein Preparation : Retrieve the α-glucosidase structure (PDB ID: 2QMJ) and optimize it via energy minimization.
  • Ligand Preparation : Generate 3D conformers of the compound using tools like Open Babel.
  • Docking Workflow : Use AutoDock Vina to simulate binding poses. Prioritize interactions with catalytic residues (Asp214, Glu277).
  • Validation : Compare docking scores (binding energy ≤ -8 kcal/mol) with known inhibitors. Studies show derivatives like 9m (IC50_{50} = 1.2 µM) bind via hydrogen bonds with Thr310 and hydrophobic interactions with Phe314 .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., 4-methoxyphenyl vs. 4-nitrophenyl in the thiazole ring) and correlate with activity trends. For example, electron-withdrawing groups (NO2_2) may enhance α-glucosidase inhibition, while electron-donating groups (OCH3_3) improve anticancer potency .
  • Dose-Response Validation : Re-test conflicting analogs at multiple concentrations to rule out assay-specific false positives/negatives.
  • Molecular Dynamics Simulations : Assess binding stability over 100 ns trajectories to confirm hypothesized interactions .

Q. How can flow chemistry improve scalability and reproducibility of the synthesis?

Methodological Answer:

  • Continuous-Flow Setup : Use microreactors to control reaction parameters (temperature, residence time) precisely. For example, a tubular reactor with immobilized AlCl3_3 catalyst can achieve >90% yield in <30 minutes .
  • In-Line Monitoring : Integrate FTIR or UV-vis sensors to track intermediate formation and automate purification.
  • DoE Optimization : Apply a Box-Behnken design to optimize variables (e.g., solvent ratio, flow rate) and minimize byproduct formation .

Q. What methodologies enable the study of substituent effects on pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or pkCSM to predict solubility, permeability, and metabolic stability. For instance, lipophilic substituents (e.g., 4-bromophenyl) may enhance membrane permeability but reduce aqueous solubility .
  • In Vivo Pharmacokinetics : Administer radiolabeled analogs to rodents and measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.

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